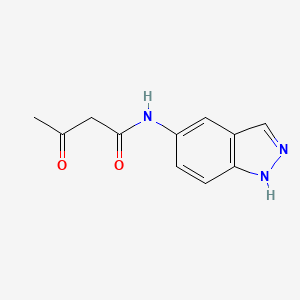

N-(1H-indazol-5-yl)-3-oxobutanamide

Description

Significance of Indazole and Butanamide Scaffolds in Modern Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pnrjournal.combldpharm.com This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. taylorandfrancis.com The unique structural and electronic properties of the indazole nucleus allow it to interact with a wide range of biological targets, including enzymes and receptors. austinpublishinggroup.com Consequently, indazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents. nih.gov The ability of the indazole ring to serve as a bioisostere for other aromatic systems, such as indole (B1671886), further enhances its utility in drug design. semanticscholar.org

Similarly, the butanamide scaffold, while simpler in structure, is a key component in numerous pharmacologically active molecules. Butanamide derivatives have demonstrated a diverse array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, the butanamide derivative S 19812 has been investigated as a dual inhibitor of cyclooxygenase and lipoxygenase, highlighting the potential of this scaffold in developing anti-inflammatory drugs. nih.govnih.gov The flexibility and hydrogen bonding capabilities of the butanamide group contribute to its ability to bind effectively to biological targets. ontosight.ai

N-(1H-indazol-5-yl)-3-oxobutanamide as a Core Research Compound and Synthetic Intermediate

This compound is a recognized heterocyclic building block in chemical research. moldb.com Its structure incorporates both the privileged indazole scaffold and the pharmacologically relevant butanamide moiety, making it an attractive starting point for the synthesis of more complex molecules. The presence of multiple reactive sites, including the amide linkage, the keto group, and the indazole ring, allows for a variety of chemical modifications.

While specific, high-profile drugs directly synthesized from this compound are not prominently documented, the utility of similar 3-oxobutanamide derivatives in heterocyclic synthesis is well-established. researchgate.net These compounds can undergo cyclization and condensation reactions to form a wide range of heterocyclic systems. For example, 3-oxobutanamides are used in the synthesis of pyridines, thiophenes, and diazepines. researchgate.net Therefore, this compound serves as a valuable intermediate, providing a foundation for generating libraries of novel indazole-based compounds for biological screening. For instance, the synthesis of N-substituted indazole-3-carboxamides has led to the discovery of potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov

Historical Context of Indazole-Based Compounds in Drug Discovery Programs

The journey of indazole-based compounds in drug discovery is a testament to the enduring importance of this heterocyclic system. While indazole derivatives are rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) being isolated, their synthetic counterparts have a rich history in medicinal chemistry. pnrjournal.com

The pharmacological significance of indazoles has been recognized for decades, with early research exploring their diverse biological activities. austinpublishinggroup.com One of the early examples of a commercially successful indazole-containing drug is Benzydamine, an anti-inflammatory agent. pnrjournal.com Over the years, the therapeutic applications of indazole derivatives have expanded significantly. A notable milestone was the development of Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. pnrjournal.combldpharm.com

In more recent times, the focus has shifted towards the development of indazole-based kinase inhibitors for cancer therapy. This has led to the approval of several targeted therapies by the U.S. Food and Drug Administration (FDA), including Axitinib and Pazopanib for the treatment of renal cell carcinoma, and Entrectinib for non-small cell lung cancer. bldpharm.comnih.gov The continued exploration of indazole chemistry promises the discovery of new and improved therapeutic agents for a wide range of diseases. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

N-(1H-indazol-5-yl)-3-oxobutanamide |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)4-11(16)13-9-2-3-10-8(5-9)6-12-14-10/h2-3,5-6H,4H2,1H3,(H,12,14)(H,13,16) |

InChI Key |

FWWRJJWNAJGJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC2=C(C=C1)NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 1h Indazol 5 Yl 3 Oxobutanamide and Its Structural Analogs

Key Precursor Synthesis: Emphasis on 5-Aminoindazole (B92378) as a Starting Material

The primary building block for the synthesis of N-(1H-indazol-5-yl)-3-oxobutanamide is 5-aminoindazole. The synthesis of this crucial intermediate typically begins with 5-nitroindazole (B105863). A common and effective method for the reduction of the nitro group to an amine is through catalytic hydrogenation. For instance, 5-nitroindazole can be reduced using hydrogen gas in the presence of a catalyst such as Raney nickel in a solvent like isopropyl alcohol. tdcommons.org The reaction mixture is heated to facilitate the conversion, and after completion, the catalyst is filtered off. The resulting 5-aminoindazole is then isolated by removing the solvent. tdcommons.org

Another established method for this reduction involves the use of tin(II) chloride (SnCl2) in ethanol. orgsyn.org The 5-nitroindazole is heated with an excess of anhydrous SnCl2 in absolute ethanol. orgsyn.org Following the reduction, the reaction mixture is made basic to precipitate the tin salts, and the desired 5-aminoindazole is extracted with an organic solvent like ethyl acetate. orgsyn.org The molecular structures of 5-aminoindazole and its precursor, 5-nitroindazole, are well-characterized. acs.org

Acylation Reactions for the Formation of the 3-Oxobutanamide Moiety

The formation of the 3-oxobutanamide group is achieved through the acylation of 5-aminoindazole. This reaction involves the coupling of the amino group of 5-aminoindazole with a suitable acetoacetylating agent. One of the most common reagents for this purpose is ethyl acetoacetate (B1235776). The reaction between an amine and ethyl acetoacetate is a well-established method for the synthesis of 3-oxobutanamides. rsc.orgniscpr.res.in This condensation reaction typically proceeds by heating the two reactants, often in the presence of a solvent.

Alternatively, diketene (B1670635) can be used as a potent acetoacetylating agent. The reaction of an amine with diketene readily forms the corresponding acetoacetamide (B46550) derivative. Careful control of the reaction conditions is necessary due to the high reactivity of diketene.

Optimization of Reaction Conditions for Target Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome. For the acylation of 5-aminoindazole, a variety of solvents can be considered. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used due to their ability to dissolve a wide range of reactants and facilitate the reaction. acs.orgacs.orgsemanticscholar.org Other solvents like acetonitrile (B52724) and dichloromethane (B109758) have also been shown to be effective in similar reactions. acs.orgsemanticscholar.org The selection of the optimal solvent often depends on the specific acylating agent used and the desired reaction temperature.

Temperature Control: The reaction temperature is another critical factor. While some acylation reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. For instance, the condensation of amines with ethyl acetoacetate is often carried out at elevated temperatures. The optimal temperature is typically determined experimentally to ensure complete reaction without promoting side reactions or decomposition of the product.

The following table summarizes the impact of different solvents on similar chemical reactions, which can be extrapolated for the synthesis of the target compound.

| Solvent | Polarity | Boiling Point (°C) | General Applicability in Amide Synthesis |

| Dimethylformamide (DMF) | High | 153 | Excellent, good solvating power for a wide range of reactants. acs.org |

| Dimethyl Sulfoxide (DMSO) | High | 189 | Excellent, particularly for reactions requiring higher temperatures. acs.org |

| Acetonitrile (ACN) | Medium-High | 82 | Good, often used for its moderate boiling point and ability to dissolve many organic compounds. acs.orgsemanticscholar.org |

| Dichloromethane (DCM) | Medium | 40 | Good for reactions at or below room temperature due to its low boiling point. acs.orgsemanticscholar.org |

| Toluene | Low | 111 | Can be used, especially for azeotropic removal of water in condensation reactions. |

Exploration of Alternative Synthetic Routes for Related Indazolecarboxamides and Oxobutanamide Derivatives

Beyond the direct acylation of 5-aminoindazole, alternative synthetic strategies are available for preparing related indazolecarboxamides and oxobutanamide derivatives. These routes may offer advantages in terms of substrate scope, efficiency, or access to different substitution patterns.

One approach involves the synthesis of indazole-3-carboxylic acid and its derivatives, which can then be coupled with various amines. rsc.org For example, 1H-indazole-3-carboxylic acid can be activated and then reacted with an appropriate amine to form the corresponding carboxamide. rsc.org

Another strategy is the synthesis of indazoles from N-tosylhydrazones and nitroaromatic compounds, which offers a transition-metal-free method for constructing the indazole ring system. nih.gov This can be a versatile route to substituted indazoles that can then be further functionalized. The synthesis of various N-phenyl-1H-indazole-1-carboxamides has been achieved by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives. nih.gov

The synthesis of 3-oxobutanamide derivatives can also be approached from different starting materials. For instance, 3-oxobutanamides are key intermediates in the synthesis of various heterocyclic compounds like pyridines, thiophenes, and thiazoles. nih.gov

Derivatization Strategies and Site-Specific Chemical Modifications for Scaffold Diversification

To explore the structure-activity relationships of this compound, various derivatization strategies can be employed. These modifications can be targeted at different positions of the indazole ring or the 3-oxobutanamide moiety to generate a library of analogs.

N1-Alkylation of the Indazole Ring: The N1 position of the indazole ring is a common site for modification. Alkylation can be achieved by reacting the this compound with an appropriate alkyl halide in the presence of a base. This allows for the introduction of various alkyl or substituted alkyl groups. For instance, N-1-substituted indazole-3-carboxamide derivatives have been synthesized by introducing a linker between the indazole core and other heterocyclic moieties. tdcommons.org

Modification of the 3-Oxobutanamide Moiety: The 3-oxobutanamide side chain also offers opportunities for derivatization. The active methylene (B1212753) group can potentially be functionalized, or the terminal methyl group can be replaced with other substituents to modulate the compound's properties.

Substitution on the Indazole Ring: Modifications at other positions of the indazole ring can also be explored. For example, starting with a substituted 5-aminoindazole allows for the synthesis of analogs with substituents on the benzene (B151609) portion of the indazole core.

Molecular Design Principles and Structure Activity Relationship Sar Studies of N 1h Indazol 5 Yl 3 Oxobutanamide Derivatives

Rational Design Approaches Applied to the N-(1H-indazol-5-yl)-3-oxobutanamide Scaffold

The rational design of derivatives based on the this compound scaffold often employs structure-based and knowledge-based drug design strategies. nih.gov These approaches leverage an understanding of the target protein's three-dimensional structure and the binding modes of known inhibitors to guide the synthesis of novel, more potent, and selective compounds. nih.govnih.gov

A key strategy involves fragment-based screening, where small molecular fragments are identified that bind to the target, and these are then grown or linked to create more potent lead compounds. nih.gov For the indazole scaffold, this could involve identifying fragments that bind to specific pockets of a target enzyme and then elaborating the 3-oxobutanamide chain or substituting the indazole ring to optimize interactions. nih.gov

For instance, in the design of kinase inhibitors, the indazole ring often serves as a hinge-binding motif, forming critical hydrogen bonds with the protein's backbone. nih.gov The butanamide portion can then be modified to extend into and interact with other regions of the ATP-binding site, such as the hydrophobic back pocket or the solvent-exposed region, to enhance potency and selectivity. nih.gov Computational methods like molecular docking are instrumental in virtually screening libraries of compounds and predicting their binding affinities and orientations within the target's active site, thus prioritizing candidates for synthesis. nih.gov

Quantitative Analysis of Structural Modifications on Biological Potency and Selectivity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding how specific structural changes to the this compound scaffold affect its biological activity. aboutscience.eunih.gov By correlating physicochemical properties (descriptors) of a series of related compounds with their measured biological potency, QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties around the aligned molecules. nih.govnih.gov These maps provide a structural framework for designing new inhibitors with improved potency. For example, a QSAR study on indazole derivatives as HIF-1α inhibitors revealed that specific steric and electrostatic fields were crucial for inhibitory activity. nih.gov

The predictive power of QSAR models is assessed through statistical validation, including the cross-validated correlation coefficient (q²) and the predictive r² for a test set of compounds. researchgate.net These validated models can then be used to guide the synthesis of new derivatives with a higher probability of success, thereby streamlining the drug discovery process. nih.govaboutscience.eu

Table 1: Impact of Structural Modifications on Biological Activity

| Modification | Effect on Potency | Effect on Selectivity | Reference |

| Substitution on the indazole ring | Can significantly increase or decrease potency depending on the position and nature of the substituent. acs.orgnih.gov | Can be modulated to achieve selectivity for a specific target. nih.gov | nih.govacs.orgnih.gov |

| Alterations to the butanamide linker | The regiochemistry of the amide linker can be critical for activity. nih.gov | Modifications can influence interactions with different subpockets of the binding site, affecting selectivity. | nih.gov |

| Introduction of hydrophilic groups | Can improve solubility and interactions with solvent-exposed regions of the target. nih.gov | May enhance selectivity by targeting specific hydrophilic pockets. nih.gov | nih.gov |

| Addition of hydrophobic moieties | Can lead to interactions with hydrophobic pockets in the target, often increasing potency. nih.gov | Can improve selectivity if the hydrophobic pocket is unique to the target of interest. nih.gov | nih.gov |

Key SAR Insights Derived from Related Indazole and Butanamide Derivatives

The structure-activity relationship (SAR) of indazole derivatives has been extensively studied for various biological targets. A common theme is the importance of the substitution pattern on the indazole ring. acs.orgnih.gov For example, in a series of indazole arylsulfonamides as CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4 position and small groups at C5, C6, or C7 were found to be beneficial for potency. acs.org The nature of the substituent at the N1 position of the indazole is also critical, with meta-substituted benzyl (B1604629) groups showing high potency in some series. acs.org

For butanamide derivatives, the length and rigidity of the chain, as well as the nature of the terminal group, can significantly influence biological activity. ontosight.ainih.gov The presence of specific functional groups, such as an amino group or a fluorophenyl group, can contribute to the molecule's polarity, solubility, and potential biological interactions. ontosight.ai

The regiochemistry of the linkage between the indazole and butanamide moieties is also a crucial factor. Studies on indazole-3-carboxamides have shown that this specific amide regiochemistry is critical for the inhibition of certain biological targets, while the reverse amide isomer can be completely inactive. nih.gov This highlights the precise spatial arrangement required for effective binding.

Table 2: SAR of Indazole and Butanamide Derivatives

| Compound Class | Key SAR Findings | Target | Reference |

| Indazole Amides | The regiochemistry of the amide linker is critical for activity. | CRAC channels | nih.gov |

| Indazole Arylsulfonamides | Methoxy/hydroxyl groups at C4 and small groups at C5/C6/C7 of the indazole enhance potency. | CCR4 | acs.org |

| Indazole-based Kinase Inhibitors | The indazole ring often acts as a hinge-binding scaffold. | Various kinases | nih.govnih.gov |

| Butanamide Derivatives | Functional groups on the butanamide chain influence polarity, solubility, and biological interactions. | Various targets | ontosight.ai |

Application of Bioisosteric Replacement and Molecular Hybridization Strategies in Analog Design

Bioisosteric replacement and molecular hybridization are powerful strategies in medicinal chemistry to optimize lead compounds. nih.govniscpr.res.in Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, an oxetane (B1205548) ring might be introduced to increase the solubility of a compound. acs.org

For example, a study on the design of novel xanthine (B1682287) oxidase inhibitors successfully employed both bioisosteric replacement and hybridization strategies by combining indole (B1671886) and isoxazole (B147169) moieties. nih.gov This resulted in compounds with significantly improved inhibitory activity compared to the parent drug. nih.gov Similarly, these strategies can be applied to the this compound scaffold to generate novel analogs with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling of N 1h Indazol 5 Yl 3 Oxobutanamide and Its Ligands

In Silico Molecular Docking Studies for Predictive Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein target. This method is crucial in the early stages of drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing potential mechanisms of action.

For a molecule like N-(1H-indazol-5-yl)-3-oxobutanamide, molecular docking would be the first step in identifying its potential protein targets. The process involves preparing a 3D structure of the compound and docking it into the binding sites of various known drug targets, such as kinases, proteases, or G-protein coupled receptors. The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs that target a variety of proteins. nih.govresearchgate.net For instance, indazole derivatives have been successfully docked into the active sites of histone deacetylase (HDAC), a target for cancer therapy, and various kinases involved in cell signaling pathways. nih.govrsc.org

A hypothetical docking study of this compound would likely explore its fit within the ATP-binding pocket of various kinases, a common target for indazole-based inhibitors. biotech-asia.org The docking scores, typically expressed in kcal/mol, would provide a preliminary ranking of potential targets. For example, studies on similar indazole derivatives have shown binding energies ranging from -7.7 to -9.3 kcal/mol for various targets. nih.govderpharmachemica.com

Table 1: Illustrative Potential Targets for this compound Based on Docking Studies of Related Indazole Derivatives

| Target Protein Class | Specific Example Target | Rationale for a Hypothetical Study |

| Protein Kinases | Vascular Endothelial Growth Factor Receptor (VEGFR) | The indazole scaffold is a known pharmacophore for VEGFR inhibitors. biotech-asia.org |

| Protein Kinases | Aurora Kinase | In silico fragment-based approaches have identified indazoles as potential Aurora kinase inhibitors. nih.gov |

| Epigenetic Targets | Histone Deacetylase (HDAC) | Indazole derivatives have been investigated as HDAC inhibitors for breast cancer. nih.gov |

| Enzymes | Aromatase | Substituted indazoles have been docked against the aromatase enzyme for breast cancer applications. derpharmachemica.com |

Analysis of Binding Poses and Elucidation of Crucial Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Following molecular docking, a detailed analysis of the binding poses is essential to understand the molecular basis of the predicted interaction. This analysis focuses on identifying key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which stabilize the ligand-protein complex. nih.govplos.org

For this compound, the indazole ring's nitrogen atoms are potential hydrogen bond donors and acceptors. The amide linker and the oxobutanamide moiety also contain functional groups capable of forming hydrogen bonds. researchgate.net Specifically, the amide N-H and carbonyl oxygen, as well as the keto and amide groups of the butanamide tail, would be expected to form critical hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

In studies of related kinase inhibitors, the indazole core often forms key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. acs.org The phenyl ring of the indazole would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net The elucidation of these interactions is vital for understanding the compound's potential affinity and selectivity for a given target. For instance, in the docking of indazole derivatives into the aromatase active site, hydrogen bonds with residues like Arg115 and Met374 were identified as crucial. derpharmachemica.com

Table 2: Predicted Key Interactions for this compound Based on its Structure

| Molecular Moiety | Potential Interaction Type | Potential Interacting Protein Residues |

| Indazole N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Indazole N | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Amide N-H | Hydrogen Bond Donor | Main chain carbonyls |

| Amide C=O | Hydrogen Bond Acceptor | Main chain N-H, Arginine, Lysine |

| Oxobutanamide C=O | Hydrogen Bond Acceptor | Main chain N-H, Serine, Threonine |

| Indazole Phenyl Ring | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine, Leucine, Valine |

Conformational Analysis and Structural Insights from Advanced Computational Methodologies

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation. Conformational analysis aims to identify the low-energy, biologically relevant conformations of a molecule. nih.govnih.gov For a flexible molecule like this compound, with several rotatable bonds, understanding its conformational preferences is key.

Advanced computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, can provide detailed insights into the molecule's structure and flexibility. mun.ca MD simulations can model the dynamic behavior of the molecule over time, both in solution and when bound to a protein, revealing the stability of different conformations and binding poses. nih.gov QM methods, like Density Functional Theory (DFT), can be used to calculate the electronic properties and optimize the geometry of the molecule with high accuracy. rsc.org

Studies on drug-like molecules have shown that ligands often bind in a conformation that is not their global energy minimum. nih.gov Therefore, computational methods that can generate a diverse ensemble of low-energy conformations are crucial for successful virtual screening and drug design. nih.govfrontiersin.org For this compound, conformational analysis would reveal the spatial arrangement of the indazole and oxobutanamide moieties, which would directly impact its ability to fit into a target's binding site.

Integration of Ligand-Based and Structure-Based Drug Design Approaches

A comprehensive computational drug design strategy often involves the integration of both ligand-based and structure-based approaches. researchgate.netnih.govnih.gov While structure-based methods rely on the 3D structure of the target protein, ligand-based methods use the information from a set of known active molecules to build a model.

In the context of this compound, if a set of molecules with similar structures and known activities against a particular target were available, a ligand-based approach like pharmacophore modeling could be employed. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model could then be used to screen for other molecules with a similar pharmacophoric pattern, including our compound of interest.

The integration of these two approaches can be powerful. For example, a binding pose from a structure-based docking study can be used to refine a ligand-based pharmacophore model. Conversely, a pharmacophore model can be used to filter a large compound library before performing more computationally expensive docking calculations. nih.gov This integrated approach has been successfully applied to the discovery of inhibitors for various targets, including kinases. nih.gov

Predictive Modeling Techniques, including Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

To develop a QSAR model for a series of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), would be calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build the QSAR equation. biointerfaceresearch.comnih.gov

For indazole derivatives, QSAR studies have been successfully used to develop models for their activity as HDAC inhibitors and HIF-1α inhibitors. nih.govnih.gov These models have helped to identify the key structural features that influence the compounds' potency. For example, a QSAR study on indazole derivatives as HDAC inhibitors identified specific molecular field characteristics that were correlated with higher inhibitory activity. nih.gov A hypothetical QSAR study on a series of analogs of this compound could reveal how modifications to the indazole ring or the oxobutanamide side chain affect its biological activity.

Table 3: Example of a Generic QSAR Model Equation

| Model Type | General Equation | Description |

| Multiple Linear Regression (MLR) | pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn | The predicted biological activity (pIC50) is a linear combination of various molecular descriptors (D1, D2, ... Dn) with coefficients (c1, c2, ... cn) and a constant (c0). |

In Vitro Biological Evaluation and Mechanistic Investigations of N 1h Indazol 5 Yl 3 Oxobutanamide Derivatives

Methodologies for In Vitro Biological Activity Assessment

The in vitro biological activity of indazole derivatives, including those structurally related to N-(1H-indazol-5-yl)-3-oxobutanamide, is evaluated through a variety of established assays to determine their potential as therapeutic agents. The primary focus is often on assessing antiproliferative and cytotoxic effects against cancer cell lines.

Common methodologies include:

Cell Viability and Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. nih.govhodoodo.com It is used to determine the concentration of a compound that causes a 50% inhibition of cancer cell growth (IC50). hodoodo.com For instance, the antiproliferative activity of various indazole derivatives has been evaluated against panels of human cancer cell lines, including those for leukemia, lung cancer, prostate cancer, and hepatoma. hodoodo.com

Colony Formation Assay: This assay provides insight into the cytostatic effects of a compound by measuring the ability of single cells to grow into colonies. A significant reduction or complete inhibition of colony formation indicates a strong antiproliferative effect. nih.gov

Apoptosis Assays: To determine if cell death occurs via apoptosis, flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) dual staining is frequently employed. nih.gov This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The induction of apoptosis can be further confirmed by Western blot analysis, which detects changes in the levels of key apoptosis-related proteins such as cleaved caspase-3 and members of the Bcl-2 family (e.g., Bax and Bcl-2). nih.gov

Cell Cycle Analysis: Flow cytometry is also used to analyze the cell cycle distribution of cells treated with a test compound. This can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G0/G1 or G2/M), which is a common mechanism for anticancer agents. nih.gov

Migration and Invasion Assays: The wound-healing assay and Transwell invasion assays are used to evaluate the effect of a compound on cancer cell motility and invasiveness, which are critical aspects of metastasis. nih.gov The levels of proteins involved in these processes, such as matrix metalloproteinases (MMPs), may also be assessed via Western blot. nih.gov

Antimicrobial Assays: The biological evaluation of indazole derivatives can also extend to their antimicrobial properties, using methods like the agar (B569324) diffusion (cylinder-plate) method to screen for activity against various bacterial and fungal strains, such as Candida albicans. nih.gov

Enzyme Inhibition Assays for Specific Molecular Targets

Derivatives of the N-(1H-indazol-5-yl) scaffold are frequently investigated for their ability to inhibit specific enzymes that are implicated in various diseases.

G protein-coupled receptor kinase 2 (GRK2) is a therapeutic target in conditions like heart failure. nih.gov Research has led to the identification of GRK2 inhibitors based on the N-(1H-indazol-5-yl) amide scaffold. One such compound is 4-(3,4-Dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide . hodoodo.com

Structure-activity relationship (SAR) studies on related indazole amides have shown that the amide bond connecting the indazole core to other parts of the molecule binds within the ATP pocket of GRK2. nih.gov Modifications to the amide substituents can influence potency and selectivity. For example, small benzyl (B1604629) amide groups can lead to inhibition of both GRK2 and GRK5, while incorporating bulkier groups on the benzyl amides tends to favor selectivity for GRK2. nih.gov

Xanthine (B1682287) oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its inhibition is a key strategy for treating hyperuricemia and gout. nih.govrsc.org While various heterocyclic compounds, including those with pyrazole (B372694), imidazole, and thiazole (B1198619) cores, have been developed as XO inhibitors, published research did not yield specific data on the inhibitory activity of this compound or its direct derivatives against xanthine oxidase. nih.govresearchgate.net Studies on amide-based XO inhibitors have focused on other scaffolds, such as N-(3-cyano-1H-indol-5-yl) amides. nih.govresearchgate.net

The enzyme 5-lipoxygenase (5-LOX) is responsible for the biosynthesis of pro-inflammatory leukotrienes, making it a target for inflammatory diseases. nih.govwikipedia.org Research into 5-LOX inhibitors has explored various chemical classes, including indazolinones and natural products. nih.govnih.gov However, a review of the scientific literature did not provide specific findings on the 5-LOX inhibitory potential of this compound derivatives.

Histone deacetylases (HDACs) are important targets in cancer therapy, and various indazole derivatives have been explored as potential inhibitors. nih.gov A series of novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides, which share the indazol-5-yl core, were designed and synthesized as HDAC inhibitors. nih.gov

Biological evaluation of these compounds revealed potent inhibitory activity against HDACs. Several derivatives showed cytotoxicity and HDAC inhibition comparable to the reference compound SAHA (suberoylanilide hydroxamic acid). nih.gov Notably, these indazole derivatives displayed a selective inhibitory effect, being 2- to 30-fold more potent against the HDAC6 isoform compared to a mixture of HDAC isoforms from HeLa cell nuclear extracts. nih.gov

Table 1: HDAC Inhibitory Activity of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamide Derivatives

| Compound | HDAC Inhibition IC50 (μM) (HeLa Nuclear Extract) | HDAC6 Inhibition IC50 (μM) |

|---|---|---|

| 5a | 2.047 | 0.128 |

| 5b | 2.526 | 0.087 |

| 7e | 3.750 | 0.126 |

| SAHA (Reference) | 0.128 - 0.716 | N/A |

Data sourced from reference nih.gov.

Tumor progression locus 2 (Tpl2), a mitogen-activated protein kinase, is an attractive target for inflammatory diseases. nih.gov Indazole-based compounds have been identified as inhibitors of Tpl2 kinase. nih.gov A high-throughput screening campaign first identified an indazole hit compound with micromolar activity against Tpl2. nih.govnih.gov Subsequent optimization through structure-activity relationship (SAR) studies focusing on modifications at the C3 and C5 positions of the indazole ring led to the discovery of more potent derivatives. These efforts resulted in compounds with improved potency in both biochemical (LANCE assay) and cell-based (p-Erk) assays. nih.gov

Maternal Embryonic Leucine Zipper Kinase Inhibition

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine-protein kinase implicated in tumorigenesis, cell cycle regulation, and stem cell self-renewal. nih.govdrugbank.com Its overexpression has been noted in various cancers, making it a therapeutic target. nih.gov Research has led to the discovery and optimization of novel inhibitors that target MELK. For instance, inhibitors have been developed that recapitulate the cellular effects observed by shRNA-mediated MELK knockdown in cellular models. nih.gov One study highlighted a fluorine-induced hydrophobic collapse in a novel inhibitor that resulted in a 20-fold increase in potency. nih.gov

Derivatives of the this compound scaffold are among the compounds that have been investigated for their potential to inhibit MELK and other kinases like Polo-like kinase 4 (PLK4). nih.gov

Cell-Based Assays

In Vitro Cell Line Panel Screening

The anti-proliferative activity of indazole derivatives has been evaluated against panels of human cancer cell lines. nih.gov In one study, a series of N-phenyl-1H-indazole-1-carboxamides were tested against the full NCI 60-cell line panel, which includes leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines. nih.gov Compound 1c from this series demonstrated broad-spectrum anti-proliferative activity, with GI₅₀ values ranging from 0.041 to 33.6 μM. nih.gov

Another study on 1H-indazole-3-amine derivatives tested them against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov Notably, compound 6o showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and exhibited selectivity for cancer cells over normal human embryonic kidney cells (HEK-293). nih.govsemanticscholar.org

| Compound | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1c | NCI-60 Panel | 0.041-33.6 | nih.gov |

| Compound 6o | K562 | 5.15 | nih.govsemanticscholar.org |

| Compound 6o | HEK-293 | 33.2 | nih.govsemanticscholar.org |

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. aatbio.comnih.govscholarsresearchlibrary.com It relies on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product by mitochondrial reductases in metabolically active cells. nih.govmdpi.com The amount of formazan produced is proportional to the number of viable cells. aatbio.com

Studies on indazole derivatives have employed the MTT assay to quantify their anti-proliferative effects. nih.gov For example, the IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are determined using this method. nih.gov

Molecular Target Identification and Validation within Cellular Contexts

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. drughunter.com For derivatives of this compound, a key target that has been explored is MELK. nih.gov The validation of MELK as the target for certain inhibitors was achieved by demonstrating that the pharmacological inhibition recapitulated the cellular effects of genetic knockdown of MELK via shRNA. nih.gov

In a broader context, various methods are used for target identification, including affinity chromatography, photoaffinity labeling, and computational approaches like network pharmacology and molecular docking. drughunter.commdpi.com For instance, in the study of other complex molecules, network pharmacology has been used to predict potential targets, which are then validated through cell-based assays and in silico docking studies. mdpi.com

Studies on Apoptosis Induction and Cell Cycle Modulation Pathways

Indazole derivatives have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. semanticscholar.org One study found that an indazole derivative, compound 6o , induced apoptosis in K562 cells in a dose-dependent manner. semanticscholar.org Treatment with this compound led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. semanticscholar.org

Cell cycle analysis revealed that some indazole derivatives can cause cell cycle arrest. nih.govsemanticscholar.org For example, compound 1c was found to cause a significant increase of cells in the G0-G1 phase of the cell cycle in K562 cells. nih.gov Another indazole derivative, 6o , was also found to affect cell cycle distribution. semanticscholar.org

| Compound | Cell Line | Effect | Concentration | Apoptosis Rate | Reference |

|---|---|---|---|---|---|

| Compound 6o | K562 | Apoptosis Induction | 10 µM | 9.64% | semanticscholar.org |

| 12 µM | 16.59% | ||||

| 14 µM | 37.72% |

Investigation of Signaling Pathway Modulation (e.g., p53/MDM2 Pathway, DNA Repair Pathways)

The p53 tumor suppressor protein and its negative regulator, MDM2, form a crucial pathway that controls cell cycle arrest, DNA repair, and apoptosis. excli.denih.gov The p53-MDM2 interaction is a key target in cancer therapy. excli.de Some indazole derivatives have been investigated for their ability to modulate this pathway. semanticscholar.org For instance, compound 6o was suggested to affect apoptosis and the cell cycle by potentially inhibiting the p53/MDM2 pathway. semanticscholar.org

The p53 pathway is also intricately linked to DNA repair mechanisms. nih.govnih.gov Upon DNA damage, p53 can be activated to halt the cell cycle and initiate repair. nih.gov Modulation of the MDM2/p53 pathway can therefore impact the cellular response to DNA damage. researchgate.net While direct evidence for this compound derivatives modulating DNA repair pathways is still emerging, the link to the p53/MDM2 axis suggests a potential role in these processes.

Selectivity Profiling against Off-Targets and Other Kinase Families

A critical aspect of the preclinical evaluation of any potential kinase inhibitor is its selectivity profile. An ideal therapeutic candidate would potently inhibit its intended target while having minimal effect on other kinases, thereby reducing the potential for off-target toxicities. For derivatives of this compound, which are often designed as receptor tyrosine kinase (RTK) inhibitors, understanding their interaction with the broader human kinome is essential. ebi.ac.uk

The process of selectivity profiling typically involves screening a compound against a large panel of diverse kinases at a fixed concentration. The results, often expressed as a percentage of inhibition or as binding affinity, reveal the compound's specificity. For many kinase inhibitors, testing is conducted at an ATP concentration near the Michaelis-Menten constant (Km) for each kinase, which allows the resulting IC50 values to approximate the inhibitor's dissociation constant (Ki) and reflect its intrinsic affinity. mdpi.com

While specific profiling data for this compound is not widely published, studies on structurally related amino-indazole scaffolds provide significant insight into the expected selectivity of this compound class. For instance, a kinome-wide scan of a 3-amino-1H-indazol-6-yl-benzamide derivative, designed to target the "DFG-out" inactive conformation of kinases, revealed a spectrum-selective inhibition profile. nih.gov Although it potently inhibited targets like FLT3, PDGFRα, and Kit, it also showed significant activity against other kinases. nih.govnih.gov This illustrates a common characteristic of indazole-based inhibitors: they often exhibit activity against a family of related kinases.

The data below, from a representative amino-indazole derivative, illustrates a typical selectivity profile where the compound inhibits its primary targets effectively but also engages other kinases, albeit often with lower potency.

Interactive Data Table: Kinase Selectivity Profile of a Representative Amino-Indazole Derivative

| Kinase Target | Primary Target(s) | % Inhibition at 1 µM |

| FLT3 | Yes | >99% |

| KIT | Yes | >99% |

| PDGFRα | Yes | >99% |

| ABL1 | No | >90% |

| AurA | No | >90% |

| MEK | No | <10% |

| EGFR | No | <10% |

| SRC | No | <10% |

This table is based on representative data for a 3-amino-1H-indazole scaffold to illustrate kinase selectivity profiling principles. Data adapted from studies on related compounds. nih.gov

Identifying these off-target interactions early in the drug discovery process is crucial. It allows medicinal chemists to modify the compound's structure to enhance selectivity, thereby engineering a more precise and potentially safer therapeutic agent. nih.gov

Advances in In Vitro Model Systems: Transition from 2D to 3D Cell Cultures

For decades, the standard for in vitro testing of anticancer agents has been the two-dimensional (2D) cell culture, where cancer cells grow as a monolayer on a flat plastic surface. spandidos-publications.com While this system is simple and cost-effective, it fails to replicate the complex architecture and microenvironment of an in vivo solid tumor. researchgate.net This discrepancy often leads to an overestimation of a drug's efficacy, as compounds that appear potent in 2D cultures may fail in clinical trials. spandidos-publications.com

To bridge this gap, three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, have become increasingly vital in preclinical drug evaluation. biologists.com These models better mimic the native tumor environment by re-establishing cell-cell and cell-matrix interactions and forming physiological gradients of oxygen, nutrients, and catabolites. researchgate.net Cells within a spheroid exhibit different proliferative and metabolic states, with a quiescent, hypoxic core and a proliferative outer layer, which closely resembles the heterogeneity found in actual tumors. spandidos-publications.combiologists.com

When evaluating this compound derivatives and other kinase inhibitors, the transition from 2D to 3D models provides a more rigorous and clinically relevant assessment. Studies consistently show that cancer cells grown in 3D spheroids are significantly more resistant to anticancer drugs compared to the same cells grown in a 2D monolayer. mdpi.comnih.gov This increased resistance is attributed to several factors inherent to the 3D structure, including the limited diffusion of the drug into the spheroid's core and the presence of dormant cells that are less susceptible to agents targeting proliferation. mdpi.comnih.gov

The inhibitory concentration (IC50) of a drug can be several-fold higher in 3D cultures. For example, studies have shown that the IC50 for certain drugs can increase by 2 to over 60 times in spheroids compared to monolayers. mdpi.com This demonstrates that the 3D architecture provides a protective effect to the cancer cells. spandidos-publications.com

Interactive Data Table: Comparison of Compound IC50 Values in 2D vs. 3D Culture Models

| Cell Line | Compound Type | 2D Monolayer IC50 (µM) | 3D Spheroid IC50 (µM) | Fold-Increase in Resistance (3D/2D) |

| Breast Cancer (MCF-7) | Chemotherapy | 2.5 | 5.6 | 2.24 |

| Colon Cancer (HCT116) | Chemotherapy | 0.8 | >50 | >60 |

| Glioblastoma (U-87 MG) | Kinase Inhibitor | 1.2 | 4.8 | 4.0 |

| Prostate Cancer (PC3) | Kinase Inhibitor | 0.9 | 3.1 | 3.4 |

This table presents illustrative data compiled from findings across multiple studies comparing drug efficacy in 2D and 3D models to show the common trend of increased resistance in 3D cultures. mdpi.comaacrjournals.org

Therefore, utilizing 3D spheroid models in the evaluation of this compound derivatives is a critical step. It allows for the selection of compounds that not only inhibit their target kinase but are also capable of penetrating a tumor-like mass and exerting their cytotoxic or cytostatic effects in a more physiologically representative setting, ultimately providing a better prediction of in vivo efficacy. biologists.comnih.gov

Future Research Directions and Translational Perspectives for N 1h Indazol 5 Yl 3 Oxobutanamide

Exploration of Novel and Greener Synthetic Strategies for Indazole-Based Compounds

The synthesis of indazole derivatives is a cornerstone of many drug discovery programs. Future research will prioritize the development of more sustainable and efficient methods for producing N-(1H-indazol-5-yl)-3-oxobutanamide and related analogs. Traditional synthetic routes often involve harsh reagents and generate significant waste. The adoption of green chemistry principles is crucial for environmentally benign and economically viable production.

Key areas of exploration include:

Ultrasound-Assisted Synthesis: This technique can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. nih.gov Ultrasound-mediated synthesis is considered an eco-friendly approach that conserves energy and minimizes waste. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): MAOS can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity. It represents a more energy-efficient alternative to traditional heating methods.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent usage and waste. Convergent two-step syntheses for 1-arylindazole-3-carboxamides have already been developed, providing a template for more streamlined processes. unina.it

Catalytic Methods: The use of catalysts, such as copper or palladium, in intramolecular amination and cyclization reactions can lead to highly efficient and regioselective synthesis of indazoles. unina.it

| Synthetic Strategy | Advantages | Potential Application to this compound |

| Ultrasound-Assisted Synthesis | Faster reactions, higher yields, milder conditions, energy efficient. nih.gov | Accelerating the condensation reaction to form the butanamide side chain. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Rapid synthesis of a library of derivatives for screening. |

| One-Pot Syntheses | Increased efficiency, reduced waste and solvent use. unina.it | Combining the formation of the indazole core and the addition of the oxobutanamide moiety in a single process. |

| Catalytic Methods | High efficiency, regioselectivity. unina.it | Catalytic amination to form the indazole ring from a suitable precursor. |

Identification of Undiscovered Biological Targets and Broadened Therapeutic Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net While the specific biological targets of this compound are not yet fully elucidated, future research will focus on identifying its molecular targets and exploring its therapeutic potential across various diseases.

Initial investigations should prioritize screening against a panel of kinases, as many indazole derivatives are known to be potent kinase inhibitors. For instance, some indazole-based compounds have shown inhibitory activity against p21-activated kinase 1 (PAK1), which is implicated in tumor progression. nih.gov Furthermore, the structural similarity to other bioactive molecules suggests potential applications in other areas.

Potential Therapeutic Areas and Biological Targets:

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Protein Kinases (e.g., PAK1, VEGFR, EGFR), Histone Deacetylases (HDACs) | Indazole derivatives are known to inhibit various kinases involved in cancer cell proliferation and angiogenesis. researchgate.netnih.gov Some indazole-containing compounds also act as HDAC inhibitors. rsc.org |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | The indazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs). |

| Infectious Diseases | Bacterial or viral enzymes | The heterocyclic nature of the indazole ring makes it a candidate for targeting microbial enzymes. |

| Neurological Disorders | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3β (GSK-3β) | Derivatives of indazole have been investigated for their potential in treating neurodegenerative diseases. researchgate.net |

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate timelines and reduce costs. researchgate.netyoutube.com For this compound, these computational tools can be instrumental in several key areas.

Predictive Modeling: AI/ML algorithms can be trained on existing data for indazole derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs of this compound before they are synthesized. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. youtube.com

Virtual Screening: High-throughput virtual screening, powered by machine learning, can rapidly screen vast libraries of virtual compounds to identify those with a high probability of binding to a target of interest. nih.gov

Structure-Based Drug Design: AI tools like AlphaFold can predict the three-dimensional structure of target proteins, facilitating the rational design of this compound derivatives that fit precisely into the binding site. researchgate.net

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | Using algorithms to forecast compound properties. nih.govresearchgate.net | Prioritizing the synthesis of derivatives with the highest likelihood of success. |

| De Novo Drug Design | Generating novel molecular structures with desired characteristics. youtube.com | Creating next-generation analogs with improved efficacy and safety profiles. |

| Virtual Screening | Computationally screening large compound libraries. nih.gov | Rapidly identifying promising new leads based on the core scaffold. |

| Structure-Based Drug Design | Utilizing protein structure predictions for rational design. researchgate.net | Designing highly specific and potent inhibitors for identified biological targets. |

Development of Targeted Derivatization and Functionalization Approaches for Enhanced Efficacy

The efficacy of this compound can be significantly enhanced through targeted chemical modifications. Structure-activity relationship (SAR) studies will be crucial in guiding the derivatization and functionalization of the lead compound. researchgate.net By systematically altering different parts of the molecule, researchers can optimize its potency, selectivity, and pharmacokinetic properties.

Key Functionalization Strategies:

Indazole Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, aryl groups) at different positions on the indazole ring can modulate the electronic properties and steric interactions of the molecule, potentially improving its binding affinity to the target.

Modification of the Oxobutanamide Side Chain: Altering the length, rigidity, and functional groups of the butanamide side chain can impact the compound's solubility, metabolic stability, and interactions with the target protein.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve the compound's pharmacological properties without significantly altering its chemical structure. For example, the amide bond could be replaced with other linkers to enhance stability.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to the this compound scaffold to create more potent inhibitors.

Systematic exploration of these future research directions will be pivotal in unlocking the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.